2,5-Dimethoxyphenylacetic acid chemical properties
2,5-Dimethoxyphenylacetic acid chemical properties
An In-depth Technical Guide to 2,5-Dimethoxyphenylacetic Acid: Properties, Synthesis, and Applications
Introduction
2,5-Dimethoxyphenylacetic acid (2,5-DMPAA) is a versatile aromatic carboxylic acid that serves as a crucial building block and intermediate in a multitude of scientific domains.[1] Characterized by a phenyl ring substituted with two methoxy groups and an acetic acid moiety, its unique electronic and structural properties make it a compound of significant interest.[2] For researchers in pharmaceutical development and medicinal chemistry, 2,5-DMPAA is a key precursor in the synthesis of complex bioactive molecules, particularly those targeting the central nervous system.[1][3] Its utility also extends to analytical chemistry, where it functions as a reference standard, and to organic synthesis for the development of novel materials.[1] This guide provides a comprehensive technical overview of its chemical properties, established synthetic protocols, spectroscopic profile, and critical applications, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Profile
The fundamental identity and purity of 2,5-DMPAA are established through its distinct physicochemical properties and spectroscopic signatures.
Core Chemical Properties
A summary of the essential physicochemical data for 2,5-DMPAA is presented below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1758-25-4 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |
| Molecular Weight | 196.20 g/mol | [1][4] |
| IUPAC Name | 2-(2,5-dimethoxyphenyl)acetic acid | [4][6] |
| Appearance | Off-white to yellow crystalline powder | [1][6] |
| Melting Point | 123-125 °C | [1][7] |
| Purity | Typically ≥98% | [5] |
| InChI Key | BBZDYQUXRFATHZ-UHFFFAOYSA-N | [5][6] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of 2,5-DMPAA.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methylene protons of the acetic acid group, and the protons of the two methoxy groups.[4]
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¹³C NMR : The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methoxy carbons, confirming the carbon skeleton.[4][8]
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-
Mass Spectrometry (MS) :
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Infrared (IR) Spectroscopy :
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The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid group (typically ~2500-3300 cm⁻¹), a sharp C=O stretching vibration (~1700 cm⁻¹), and C-O stretching bands for the methoxy groups and the carboxylic acid.
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Synthesis and Reactivity
The synthesis of 2,5-DMPAA is well-established, with the Willgerodt-Kindler reaction being a classical and reliable method.
Synthetic Pathway: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a robust pathway to synthesize aryl-acetic acids from the corresponding aryl ketones. The process involves the reaction of an acetophenone derivative with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to yield the desired carboxylic acid.[9] This method is advantageous for its reliability in converting the ketone functional group into the required phenylacetic acid structure.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 2,5-DMPAA.[9]
Step 1: Formation of the Thiomorpholide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxyacetophenone (II) (45 g), sulfur (12 g), and morpholine (27 g).[9]
-
Heat the mixture under reflux for 6 hours. The reaction mixture will become a reddish-yellow mass.[9]
-
After reflux, pour the hot mixture into ice-cold water to precipitate the crude thiomorpholide intermediate.[9]
-
Wash the crude solid thoroughly with water to remove any unreacted morpholine and sulfur.[9]
Step 2: Hydrolysis to 2,5-Dimethoxyphenylacetic Acid
-
Transfer the crude thiomorpholide to a larger flask containing 500 mL of 10% ethanolic sodium hydroxide.[9]
-
Reflux the mixture for 10 hours to ensure complete hydrolysis.[9]
-
After hydrolysis, remove most of the ethanol via distillation.[9]
-
Add 250 mL of water to the residue to dissolve the sodium salt of the product.[9]
-
Cool the alkaline solution in an ice bath and make it strongly acidic by the careful addition of a concentrated mineral acid (e.g., HCl).[9]
-
The 2,5-Dimethoxyphenylacetic acid (III) will precipitate out as a solid.[9]
-
Extract the product from the cooled aqueous solution using diethyl ether.[9]
-
Combine the ethereal extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product.[9]
An alternative patented method involves a four-step process starting from 1,4-dimethoxybenzene, which reportedly achieves a higher overall yield.[10]
Applications in Research and Drug Development
The structural features of 2,5-DMPAA make it a valuable precursor in several areas of chemical and pharmaceutical research.
Intermediate for Neurological Agents
2,5-DMPAA is a pivotal intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its phenylacetic acid scaffold is a common feature in many psychoactive compounds. For instance, it is a known metabolite of the psychedelic phenethylamine 2C-B, where it is formed via oxidative deamination.[11]
More significantly, the 2,5-dimethoxyphenyl motif is a core component of many potent and selective serotonin 5-HT₂A receptor agonists.[3][12] These agonists are under intense investigation for their therapeutic potential in treating depression, anxiety, and substance abuse disorders.[3] 2,5-DMPAA serves as a starting point for elaborating the structure to create more complex molecules, such as the 2,5-dimethoxyphenylpiperidines, which have shown high selectivity for the 5-HT₂A receptor.[3][12]
Other Scientific Applications
Beyond its prominent role in medicinal chemistry, 2,5-DMPAA finds use in other scientific fields:
-
Analytical Chemistry : It serves as a certified reference standard for the identification and quantification of related compounds in complex matrices using techniques like chromatography and mass spectrometry.[1]
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Agricultural Chemistry : The compound is investigated for its potential in developing novel plant growth regulators, contributing to research in sustainable agriculture.[1]
Safety and Handling
As with any laboratory chemical, proper handling of 2,5-DMPAA is essential to ensure personnel safety.
-
GHS Hazard Classification : According to aggregated data, 2,5-DMPAA is classified as follows:
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Pictogram : GHS07 (Exclamation Mark).[5]
Recommended Handling Procedures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13][14]
-
Personal Protective Equipment (PPE) :
-
First Aid Measures :
-
Storage : Store in a cool, dry, dark location in a tightly sealed container.[14]
Conclusion
2,5-Dimethoxyphenylacetic acid is more than a simple organic molecule; it is a foundational tool for innovation in science. Its well-defined chemical properties, reliable synthetic routes, and critical role as a precursor to advanced pharmaceutical agents underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating next-generation therapeutics and other advanced chemical applications.
References
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Erowid. (n.d.). Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN112321413A - Preparation method of 2, 5-dimethoxy phenylacetic acid.
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
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PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. Retrieved from [Link]
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SpectraBase. (n.d.). 2,5-Dimethoxyphenylacetic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Acetic acid (2,5-dimethoxybenzyl) ester. Retrieved from [Link]
- Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
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Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
- MDPI. (2023).
-
Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. Retrieved from [Link]
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